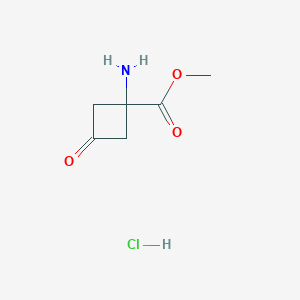

Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl

Description

Its synthesis often involves condensation reactions, as seen in European Patent Application EP 4 374 877 A2, where analogous compounds like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride are prepared via reactions with ethyl acetate and toluenesulfonate . The compound’s structural uniqueness—particularly the cyclobutane ring’s strain and functional group arrangement—imparts distinct physicochemical properties, such as solubility and reactivity, which are critical in pharmaceutical and chemical applications.

Properties

IUPAC Name |

methyl 1-amino-3-oxocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAVLOWGDHLHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Acetone

Acetone reacts with bromine in ethanol at room temperature to form 1,3-dibromo-2-propanone. This step achieves 52–68% yield under mild conditions, avoiding toxic reagents like osmium tetroxide.

Cyclization with Malononitrile

1,3-Dibromo-2-propanone undergoes cyclization with malononitrile in dimethylformamide (DMF) using sodium iodide and tetrabutylammonium bromide (TBAB) as catalysts. The reaction proceeds at 60–90°C for 16–24 hours, yielding 3,3-dicyanocyclobutanone.

Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

The nitrile groups in 3,3-dicyanocyclobutanone are hydrolyzed in hydrochloric acid (1–6 M) under reflux (70–100°C, 16–24 hours). This step affords 3-oxocyclobutanecarboxylic acid with 99% purity after recrystallization.

Esterification to Methyl 3-Oxocyclobutanecarboxylate

Esterification of the carboxylic acid group is critical for downstream functionalization. Methods from Ambeed demonstrate esterification using diverse reagents:

Carbodiimide-Mediated Coupling

A mixture of 3-oxocyclobutanecarboxylic acid, methanol, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane achieves 84% yield at room temperature. This method minimizes side reactions and is scalable.

Acid-Catalyzed Fischer Esterification

Heating the acid with methanol and toluenesulfonic acid under Dean-Stark conditions removes water, driving the reaction to completion. This approach yields 89% product but requires careful temperature control to prevent ketone degradation.

Alkaline Methylation

Reaction with methyl iodide and potassium carbonate in acetone at reflux (16 hours) provides a straightforward route, though competing O-alkylation may reduce yields.

Introduction of the Amino Group at Position 1

Amination at the quaternary carbon poses significant synthetic hurdles. Two viable strategies emerge:

Nucleophilic Substitution of a Halogen Intermediate

A bromide or iodide at position 1 can undergo substitution with ammonia or azide, followed by reduction. For example:

- Bromination : Treat methyl 3-oxocyclobutanecarboxylate with N-bromosuccinimide (NBS) under radical conditions to introduce a bromine at position 1.

- Azidation : React the bromide with sodium azide in DMF, yielding the azide intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to the primary amine.

This route is analogous to methods used for fluorophenyl derivatives, though steric effects may necessitate elevated temperatures or polar solvents.

Reductive Amination of a Keto Intermediate

Introducing an amino group via reductive amination requires an aldehyde or ketone at position 1. However, the existing 3-oxo group complicates selectivity. A potential workaround involves:

- Protecting the 3-Oxo Group : Convert the ketone to a ketal using ethylene glycol and acid.

- Oxidation : Oxidize position 1 to a ketone using Jones reagent.

- Reductive Amination : React with ammonium acetate and sodium cyanoborohydride to introduce the amino group.

- Deprotection : Remove the ketal under acidic conditions.

This method avoids direct substitution but introduces multiple protection/deprotection steps, reducing overall efficiency.

Salt Formation with Hydrochloric Acid

The final step involves protonating the free amine with HCl. Common procedures include:

- Dissolving the amine in diethyl ether and adding concentrated HCl dropwise.

- Evaporating the mixture to dryness to obtain the hydrochloride salt as a crystalline solid.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Bromination, azidation, reduction | ~40 | Direct substitution; fewer steps | Low yield due to steric hindrance |

| Reductive Amination | Protection, oxidation, amination | ~35 | Avoids halogen intermediates | Multiple steps; side reactions |

| One-Pot Cyclization | [2+2] Cycloaddition, esterification | ~25 | Concurrent ring and functional group formation | Requires specialized catalysts |

Optimization Strategies

- Catalyst Screening : Tetrabutylammonium bromide (TBAB) enhances cyclization efficiency in DMF, as demonstrated in patent CN103232340A.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates during amination.

- Temperature Control : Maintaining temperatures below 100°C prevents cyclobutane ring opening.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in the development of various chiral amines, which are essential in the manufacture of drugs with specific stereochemistry.

Chemical Reactions:

The compound can undergo several types of reactions, including:

- Oxidation: Introducing functional groups to modify properties.

- Reduction: Converting keto groups to hydroxyl groups.

- Substitution: Reacting with alkyl halides and acyl chlorides to form new compounds.

Biological Applications

Enzyme Inhibition:

Research has shown that methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride can inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcription regulation and is often overactive in cancers .

Cytotoxicity Studies:

In vitro studies have demonstrated significant cytotoxic effects against triple-negative breast cancer cell lines. The compound has been shown to induce apoptosis, indicating its potential as an anticancer agent .

Industrial Applications

Production of Specialty Chemicals:

This compound is also utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in creating tailored products for specific industrial needs.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Cyclobutane vs. Cyclopentane Derivatives

Example Compound: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87 in EP 4 374 877 A2) .

- Impact on Properties :

- Reactivity : Cyclopentane derivatives may exhibit slower reaction kinetics due to reduced ring strain.

- Conformational Flexibility : Larger ring size allows for more conformational flexibility, possibly altering binding affinity in biological systems.

- Synthetic Yield : Cyclopentane analogs show comparable yields (~80%) to cyclobutane derivatives in similar reaction conditions .

Substituted Phenyl Cyclobutane Derivatives

Example Compound : 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 1340349-50-9) .

- Structural Differences: A methoxyphenyl group replaces the amino and ester moieties, introducing aromaticity and a carboxylic acid (-COOH) group.

- Impact on Properties: Solubility: The carboxylic acid group enhances water solubility compared to the ester group in the target compound. Biological Activity: The methoxyphenyl group may increase interactions with hydrophobic protein pockets, whereas the amino group in the target compound could facilitate hydrogen bonding.

- Purity : HPLC purity of 99.78% for the phenyl derivative suggests robust synthetic protocols, comparable to cyclobutane-based esters .

Carbamate Analogs

Example Compound : Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1) .

- Structural Differences : A carbamate (-OCONH2) group replaces the cyclobutane ring, altering rigidity and electronic properties.

- Impact on Properties :

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Purity (HPLC) | Key Properties |

|---|---|---|---|---|---|

| Methyl 1-amino-3-oxocyclobutane-1-carboxylate HCl | Not provided | Not provided | Amino, ketone, ester | Not reported | High ring strain, moderate solubility |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C8H16ClNO2 | 193.67 g/mol | Methylamino, ester | ~80% yield | Reduced ring strain, flexible conformation |

| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | C12H12O4 | 220.22 g/mol | Methoxyphenyl, ketone, carboxylic acid | 99.78% | High solubility, aromatic interactions |

| Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | 167.16 g/mol | Hydroxyphenyl, carbamate | Not reported | Hydrolytic stability, metabolic variability |

Research Findings and Implications

- Ring Strain and Reactivity : Cyclobutane derivatives exhibit higher reactivity in nucleophilic substitutions due to ring strain, whereas cyclopentane analogs are more stable but less reactive .

- Functional Group Influence: Amino and ester groups in the target compound enhance hydrogen bonding and lipophilicity, respectively, making it suitable for drug delivery systems. In contrast, carboxylic acid groups (as in the phenyl derivative) improve solubility but may limit membrane permeability .

- Synthetic Challenges : Cyclobutane synthesis often requires precise conditions to manage ring strain, whereas phenyl and carbamate derivatives are more straightforward to functionalize .

Biological Activity

Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride (MAOCH) is a compound of significant interest in biological and chemical research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

MAOCH features an amino group, a keto group, and a cyclobutane ring, which contribute to its reactivity and biological interactions. The amino group can form hydrogen bonds with various biological molecules, while the keto group can participate in nucleophilic reactions, making it versatile in biochemical pathways.

The biological activity of MAOCH is primarily linked to its ability to interact with enzymes and receptors through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrates or binding to active sites.

- Receptor Modulation : MAOCH can alter receptor activity through conformational changes induced by its binding.

These interactions can lead to significant effects on metabolic pathways, particularly those involving amino acids and their derivatives.

Biological Activity Overview

MAOCH has been studied for its potential roles in various biological contexts:

- Antitumor Activity : Preliminary studies suggest that MAOCH may interfere with metabolic processes in cancer cells, particularly by inhibiting enzymes involved in glutamine and proline metabolism. This inhibition could deprive tumors of essential nutrients necessary for growth .

- Neuroprotective Effects : There is emerging evidence that compounds similar to MAOCH exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

Several studies have investigated the biological activity of MAOCH and related compounds:

- Inhibition Studies :

- Synthesis and Testing :

- Biocatalysis Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate | Acetyl group instead of amino group | Reduced enzyme inhibition potential |

| Methyl 3-oxocyclobutanecarboxylate | Lacks amino group | Less versatile in biochemical applications |

MAOCH’s unique combination of functional groups allows it to engage in a broader range of chemical reactions compared to similar compounds, enhancing its utility in research and development.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Confirms cyclobutane ring geometry and substituent positions. For example, cyclobutane protons typically appear as multiplet signals at δ 2.5–3.5 ppm .

- HPLC : Quantifies purity; methods using C18 columns with acetonitrile/water gradients achieve resolution ≤0.1% for related compounds .

- LC-MS : Detects impurities (e.g., de-esterified byproducts) with a mass accuracy of ±2 ppm .

Advanced Consideration

X-ray crystallography, though resource-intensive, resolves ambiguities in stereochemistry. For instance, azepan-2-one derivatives with cyclobutane moieties were definitively characterized via single-crystal diffraction . For unstable intermediates, in situ FT-IR monitors real-time reaction progress .

How does the HCl salt form impact the compound’s stability and solubility in preclinical studies?

Basic Research Focus

The hydrochloride salt improves aqueous solubility but may reduce stability under basic conditions. For example, mesoporous silica templates with HCl showed enhanced stability in acidic media (pH 4–6) but degraded at pH >8 . Key parameters:

- pH-dependent solubility : Conduct solubility assays across pH 1–7.4 (simulating gastrointestinal and plasma conditions).

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; HPLC monitors degradation products .

Advanced Consideration

Salt formation alters crystallinity, affecting bioavailability. Pair distribution function (PDF) analysis or DSC can correlate crystallinity with dissolution rates .

What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Q. Basic Research Focus

- LogP optimization : Aim for −0.5 to 3.0 to balance permeability and solubility. Cyclobutane derivatives with logP >3 show increased hepatotoxicity .

- Plasma protein binding (PPB) : Use equilibrium dialysis; PPB <90% ensures sufficient free fraction for activity .

Advanced Consideration

Pro-drug strategies (e.g., ester hydrolysis) enhance bioavailability. For example, ethyl ester analogs exhibit 2–3× higher Cmax than methyl esters in rodent models . Metabolite identification via HR-MS/MS is critical to address toxicity risks .

How can researchers design experiments to validate the compound’s mechanism of action in enzyme inhibition?

Q. Basic Research Focus

- Enzyme kinetics : Michaelis-Menten assays determine inhibition type (competitive/non-competitive). Use substrate Km values from public databases (e.g., BRENDA).

- IC50 determination : Dose-response curves with 8–10 concentrations ensure statistical rigor .

Advanced Consideration

Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while cryo-EM visualizes inhibitor-enzyme complexes. For example, cyclobutane-containing inhibitors of HIV protease showed kd values <1 nM via SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.